molecular formula C10H12O3 B1606200 1-Hydroxyprop-2-yl benzoate CAS No. 51591-52-7

1-Hydroxyprop-2-yl benzoate

Cat. No. B1606200
CAS RN: 51591-52-7
M. Wt: 180.2 g/mol
InChI Key: LBPLLQWWWCNJBE-UHFFFAOYSA-N
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Description

1-Hydroxyprop-2-yl benzoate, also known as 1-hydroxypropan-2-yl benzoate, is a chemical compound with the molecular formula C10H12O3 . It is registered under the European Chemicals Agency (ECHA) and has a CAS number of 51591-52-7 .


Molecular Structure Analysis

The molecular structure of 1-Hydroxyprop-2-yl benzoate consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

1-Hydroxyprop-2-yl benzoate is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the sources I found .

Scientific Research Applications

Catalytic Isomerisation

1-Hydroxyprop-2-yl benzoate has been studied in the context of catalytic isomerisation. It has been used in the isomerisation of prop-2-yn-1-ols into conjugated enals, which is a process important in synthetic organic chemistry. This isomerisation occurs under mild conditions and involves intermediates like (Z)-3-hydroxyprop-1-en-1-yl benzoates (Picquet, Bruneau, & Dixneuf, 1997).

Synthesis of Corrosion Inhibitors

Another application is in the synthesis of inhibitors against corrosion of mild steel in acidic media. Methyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate and ethyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate, related compounds, have been synthesized using methods that may involve 1-hydroxyprop-2-yl benzoate. These compounds are effective in inhibiting corrosion in acidic environments (Arrousse et al., 2021).

Synthesis of RNA and DNA-RNA Mixtures

In the field of molecular biology, 1-hydroxyprop-2-yl benzoate derivatives have been used in the selective 2'-benzoylation of protected ribonucleosides. This process is critical for the solid-phase synthesis of RNA and DNA-RNA mixtures, representing a significant advance in genetic engineering and molecular biology (Kempe et al., 1982).

Oxidative Aryl Migration in Organic Synthesis

1-Hydroxyprop-2-yl benzoate has been utilized in the preparation of 2-arylpropanoic acids via oxidative aryl migration. This is a key step in the synthesis of certain pharmaceutical and fine chemical intermediates (Uemura et al., 1990).

In Biochemistry and Plant Metabolism

In biochemistry, related benzoates have been studied for their role in plant metabolism. For instance, glucosylation of benzoates like 2-hydroxybenzoic acid and 4-hydroxybenzoic acid is animportant metabolic pathway in plants. These reactions involve enzymes that catalyze the attachment of glucose to benzoates, which has implications in understanding plant biochemistry and potential applications in biotransformation reactions (Lim et al., 2002).

Silver-Mediated Synthesis in Organic Chemistry

1-Hydroxyprop-2-yl benzoate has been part of a silver-mediated reaction process, leading to the synthesis of valuable substituted benzofuran- and indole-pyrroles. This strategy is noted for its atom- and step-efficiency and has broad applications in the synthesis of complex organic molecules (Liu et al., 2019).

Studying Flavoproteins

In enzymology, derivatives of 1-hydroxyprop-2-yl benzoate have been used to study the properties of flavoproteins like salicylate hydroxylase. These studies contribute to our understanding of enzymatic processes and the biochemical behavior of these enzymes (White-Stevens & Kamin, 1972).

Reduction Studies on Catalysts

In catalysis research, studies have been conducted on the reduction of benzoic acid and benzoate esters on catalysts like Y2O3, with 1-hydroxyprop-2-yl benzoate potentially playing a role in these processes. This research is significant for understanding catalytic reduction mechanisms (King & Strojny, 1982).

Environmental Chemistry

The compound has been involved in studies related to high-temperature water reactions, offering environmentally benign alternatives to traditional methods involving acid catalysts or organic solvents. This research contributes to the development of greener chemistry practices (Bagnell et al., 1996).

properties

IUPAC Name

1-hydroxypropan-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(7-11)13-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPLLQWWWCNJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965913
Record name 1-Hydroxypropan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxyprop-2-yl benzoate

CAS RN

51591-52-7
Record name 1,2-Propanediol, 2-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51591-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-hydroxyethyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051591527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxypropan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxyprop-2-yl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYL-2-HYDROXYETHYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/129JXY47DE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DD Rossouw, MG Lötter, H du Raan, SE Jansen… - Nuclear medicine and …, 2005 - Elsevier
… Pure fractions were combined to give an isomeric mixture of 2-hydroxyprop-1-yl benzoate (6) and 1-hydroxyprop-2-yl benzoate (7) (1.35 g, 68%, 65% pure in 6). This product (1.0 g, …
Number of citations: 9 www.sciencedirect.com
BD Glass, A Goosen, CW McCleland - Journal of the Chemical Society …, 1993 - pubs.rsc.org
… 4-Methyl-2-phenyl- 1,3-dioxolane Id gave the following after chromatography and distillation: firstly, an inseparable mixture of 1-hydroxyprop-2-yl benzoate 4; 6,(200 MHz, CDCl,), 1.36 (…
Number of citations: 7 pubs.rsc.org

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